molecular formula C7H11BrN2 B3235680 3-Bromo-1-isobutyl-1H-pyrazole CAS No. 1354704-68-9

3-Bromo-1-isobutyl-1H-pyrazole

Cat. No.: B3235680
CAS No.: 1354704-68-9
M. Wt: 203.08
InChI Key: QCKZMRSJDCPZIC-UHFFFAOYSA-N
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Description

3-Bromo-1-isobutyl-1H-pyrazole is a brominated pyrazole derivative featuring an isobutyl group at the 1-position and a bromine atom at the 3-position of the pyrazole ring. Its molecular formula is C₇H₁₀BrN₂, with a molecular weight of 201.08 g/mol. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and materials science, often serving as intermediates in synthesizing bioactive molecules or ligands in coordination chemistry .

The compound’s structure imparts distinct steric and electronic properties due to the electron-withdrawing bromine atom and the bulky isobutyl group.

Properties

IUPAC Name

3-bromo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKZMRSJDCPZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by bromination. For instance, the reaction of isobutylhydrazine with 1,3-diketones under acidic conditions forms the pyrazole ring, which is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1-isobutyl-1H-pyrazole, while cycloaddition reactions can produce fused heterocyclic compounds .

Scientific Research Applications

3-Bromo-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Steric and Electronic Effects

  • This compound vs. Cyclopentyl derivatives may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative enzymes.
  • This compound vs. 1-Benzyl-3-bromo-1H-pyrazole :

    • The benzyl group introduces aromaticity, enabling π-π interactions in supramolecular assemblies or receptor binding pockets. This makes benzyl derivatives more suitable for drug design targeting aromatic-rich environments .

Spectroscopic Data

  • While specific NMR/IR data for this compound is unavailable, analogs like 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole () show characteristic ¹H NMR signals for bromine-induced deshielding (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) .
  • The isobutyl group’s protons would resonate near δ 0.9–1.5 ppm (CH₃) and δ 2.0–2.5 ppm (CH₂), similar to alkyl-substituted pyrazoles .

Biological Activity

3-Bromo-1-isobutyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine atom at the 3-position and an isobutyl group at the 1-position. Its molecular formula is C7_{7}H10_{10}BrN3_{3}, and it has a molar mass of approximately 247.09 g/mol. The unique structural features contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and isobutyl group enhance its binding affinity, allowing it to modulate various biochemical pathways. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby influencing metabolic processes.

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Antiparasitic Activity : The compound's structural analogs have demonstrated antiparasitic effects, with some derivatives exhibiting low effective concentrations (EC50_{50}) in vitro. This suggests that modifications to the pyrazole structure can enhance biological efficacy against parasites .
  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, particularly in biochemical assays aimed at understanding metabolic pathways and drug interactions.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare its activity with similar compounds:

Compound NameActivity TypeEC50_{50} (µM)Notes
This compoundAntimicrobialTBDSignificant activity against bacteria
3-Bromo-1-methyl-1H-pyrazoleAntiparasitic0.577Lower activity compared to isobutyl
4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleEnzyme inhibitionTBDEffective in biochemical assays

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited promising antibacterial activity, with potential for further development as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Another research effort focused on the enzyme inhibition capabilities of this compound. The compound was shown to inhibit specific enzymes involved in metabolic pathways, demonstrating its utility as a tool for studying enzyme function and drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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